1-Methyl-N-(prop-2-YN-1-YL)piperidin-4-amine hcl
Beschreibung
1-Methyl-N-(prop-2-YN-1-YL)piperidin-4-amine HCl is a tertiary amine and hydrochloride salt with the molecular formula C₉H₁₈Cl₂N₂ and a molecular weight of 225.16 g/mol . Structurally, it consists of a piperidine ring substituted with a methyl group at the 1-position and a propargyl (prop-2-yn-1-yl) group at the 4-amino position. The hydrochloride salt enhances its solubility in polar solvents like water, making it suitable for pharmacological studies .
It may inhibit monoamine oxidase (MAO) enzymes, increasing synaptic monoamine levels .
Eigenschaften
Molekularformel |
C9H18Cl2N2 |
|---|---|
Molekulargewicht |
225.16 g/mol |
IUPAC-Name |
1-methyl-N-prop-2-ynylpiperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C9H16N2.2ClH/c1-3-6-10-9-4-7-11(2)8-5-9;;/h1,9-10H,4-8H2,2H3;2*1H |
InChI-Schlüssel |
ADGQSYNKFCBVIN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)NCC#C.Cl.Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-N-(prop-2-YN-1-YL)piperidin-4-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine derivatives.
Alkylation: The piperidine ring is alkylated with a methyl group using methyl iodide in the presence of a base such as sodium hydride.
Propargylation: The next step involves the introduction of the prop-2-yn-1-yl group. This is achieved through a propargylation reaction using propargyl bromide and a suitable base like potassium carbonate.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 1-Methyl-N-(prop-2-YN-1-YL)piperidin-4-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These are used to ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Quality Control: The final product undergoes rigorous quality control tests to ensure consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-N-(prop-2-YN-1-YL)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Inhibition of Monoamine Oxidases (MAOs)
Recent studies have highlighted the potential of 1-Methyl-N-(prop-2-YN-1-YL)piperidin-4-amine hydrochloride as a selective inhibitor of monoamine oxidases, particularly MAO-A and MAO-B. These enzymes are crucial in the metabolism of neurotransmitters and are implicated in various neurological disorders.
- Case Study : A study demonstrated that geometric isomers of piperidine derivatives could selectively inhibit MAO isoforms. The cis isomer showed potent inhibition of MAO-A, while the trans isomer selectively targeted MAO-B, suggesting that structural modifications can significantly influence enzyme selectivity and potency .
Neuroprotective Effects
The compound's ability to inhibit MAOs may confer neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
- Research Findings : In vivo studies indicated that certain piperidine derivatives could serve as add-on therapies to traditional treatments for Parkinson's disease, enhancing therapeutic outcomes by reducing oxidative stress associated with MAO activity .
Potential Anticancer Activity
Emerging research suggests that compounds with similar structures may exhibit anticancer properties through various mechanisms, including apoptosis induction and inhibition of tumor growth.
- Mechanism of Action : The inhibition of specific enzymes involved in cancer metabolism can lead to reduced tumor proliferation and enhanced apoptosis in cancer cells. Further investigations into 1-Methyl-N-(prop-2-YN-1-YL)piperidin-4-amine hydrochloride could elucidate its role in cancer therapy .
Wirkmechanismus
The mechanism of action of 1-Methyl-N-(prop-2-YN-1-YL)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors. For example, it may bind to neurotransmitter receptors in the brain, altering their activity and leading to changes in neural signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The biological and chemical properties of piperidine derivatives are highly sensitive to substituent variations. Key structural analogs include:
Key Observations:
- Alkyl vs.
- Alkyne Chain Length : Longer chains (e.g., hexynyl) may reduce metabolic stability due to increased susceptibility to oxidative degradation .
- Salt Forms : The hydrochloride salt of the target compound improves aqueous solubility, a critical factor for bioavailability .
Insights:
- MAO Inhibition: The target compound shares a propargylamine group with selegiline (L-Deprenyl HCl), a known MAO-B inhibitor, suggesting a similar mechanism .
- Selectivity: RB-005, a piperidine derivative with an octylphenyl group, demonstrates how minor structural changes (e.g., alkyl chain length) can shift selectivity toward non-MAO targets like SphK1 .
Biologische Aktivität
1-Methyl-N-(prop-2-YN-1-YL)piperidin-4-amine hydrochloride, a compound with a piperidine backbone, has garnered attention in pharmacological research due to its diverse biological activities. Its structure includes a prop-2-yn-1-yl substituent and an N-methyl group, which contribute to its interaction with various biological targets.
Chemical Structure and Properties
The chemical formula for 1-Methyl-N-(prop-2-YN-1-YL)piperidin-4-amine HCl is . The piperidine ring, characterized by a six-membered structure containing one nitrogen atom, is essential for the compound's pharmacological properties. The presence of the alkyne functionality (propynyl group) distinguishes it from other piperidine derivatives, potentially conferring unique biological activities.
Biological Activity
Research indicates that this compound exhibits several significant biological activities:
- Anticancer Properties : Studies have shown that derivatives of this compound can interact with cellular DNA and inhibit tumor growth. Modifications in the piperidine structure significantly impact efficacy against various cancer cell lines.
- Cholinesterase Inhibition : The compound has been identified as a dual inhibitor of cholinesterase enzymes, which are crucial in neurotransmission and are implicated in neurodegenerative diseases such as Alzheimer's .
- Monoamine Oxidase Inhibition : It has also demonstrated inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition is particularly relevant for developing treatments for mood disorders and neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The structure of 1-Methyl-N-(prop-2-YN-1-YL)piperidin-4-amine HCl allows for diverse interactions with biological systems. A comparative analysis with similar compounds reveals the following insights:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(Prop-2-en-1-yl)piperidin-4-amine | Contains an alkene instead of an alkyne | Anticancer properties |
| 1-Methyl-N-(prop-2-en-1-yl)piperidin | Similar piperidine structure but with propene | Neuroactive compounds |
| 4-(Propyl)piperidine | Lacks alkyne functionality | Antidepressant effects |
| N-Methylpiperidin | No alkyne or propylene substituents | Broad pharmacological applications |
The unique presence of the propynyl group in 1-Methyl-N-(prop-2-YN-1-YL)piperidin distinguishes it from these compounds, suggesting potential for unique biological activities and interaction profiles.
Anticancer Activity
A study focusing on the anticancer properties of piperidine derivatives demonstrated that specific modifications could enhance their efficacy against cancer cell lines. For instance, compounds with alkyne functionalities showed increased potency in inhibiting cancer cell proliferation compared to their alkene counterparts.
Neuropharmacological Effects
Research into the neuropharmacological effects of 1-Methyl-N-(prop-2-YN-1-YL)piperidin revealed its potential as a dual inhibitor of cholinesterases, which could lead to improved therapeutic strategies for Alzheimer's disease. The compound's ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) positions it as a promising candidate in drug development .
Q & A
Q. What are the recommended synthetic routes for 1-Methyl-N-(prop-2-yn-1-yl)piperidin-4-amine HCl, and how is the product purified?
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the propargyl and piperidine moieties. Key signals include:
- ¹H NMR : Propargyl protons (δ ~2.5–3.0 ppm, triplet for ≡C-H; δ ~4.0–4.5 ppm for N-CH2).
- ¹³C NMR : Alkyne carbons (δ ~70–80 ppm for sp-hybridized carbons).
High-Resolution Mass Spectrometry (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 139.1231 for C8H15N2) .
Q. What safety protocols should be followed during handling?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact; if exposed, rinse skin/eyes with water for 15 minutes and seek medical attention . Store in airtight containers at 2–8°C, away from oxidizers. Toxicity data for similar piperidines suggest acute oral LD50 >300 mg/kg in rodents, but assume moderate toxicity .
Advanced Research Questions
Q. How can conflicting NMR or crystallographic data during structural elucidation be resolved?
- Methodological Answer : For ambiguous NMR signals, use 2D techniques (COSY, HSQC) to assign coupling interactions. If crystallographic data (e.g., from SHELX-refined structures ) conflict with NMR, cross-validate via computational modeling (DFT for NMR chemical shift prediction) or alternative crystallization solvents. For example, SHELXL refinement can resolve twinning or disorder in crystals .
Q. What strategies improve synthetic yield and scalability for this compound?
- Methodological Answer :
- Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) increase reaction rates but may complicate purification. Ethanol/water mixtures balance yield and ease of isolation .
- Temperature Control : Maintain 50–60°C during alkylation to minimize side reactions (e.g., over-alkylation) .
Q. How can researchers investigate the biological mechanism of action of this compound?
- Methodological Answer :
-
Receptor Binding Assays : Screen against GPCRs or neurotransmitter transporters (e.g., serotonin/dopamine transporters) using radioligand displacement assays .
-
In Silico Docking : Use AutoDock Vina to predict binding affinities to targets like sigma-1 receptors, leveraging piperidine’s structural similarity to known ligands .
-
Metabolic Stability : Perform liver microsome assays (e.g., human CYP450 isoforms) to assess pharmacokinetic properties .
- Example Biological Data Table :
| Assay Type | Result/Implication | Reference |
|---|---|---|
| Sigma-1 Receptor | IC50 = 120 nM (competitive binding) | |
| CYP3A4 Inhibition | <20% inhibition at 10 µM |
Contradiction Analysis and Theoretical Frameworks
Q. How should discrepancies in reported bioactivity data across studies be addressed?
- Methodological Answer : Cross-validate using orthogonal assays (e.g., functional cAMP assays vs. binding studies). For example, if one study reports agonism and another antagonism, test the compound in a cell line expressing the receptor with a reporter gene (e.g., luciferase for cAMP response) . Align findings with theoretical models of receptor allostery or biased signaling .
Q. What computational tools are recommended for modeling this compound’s interactions?
- Methodological Answer :
- Molecular Dynamics (MD) : Use GROMACS to simulate ligand-receptor interactions over 100 ns trajectories.
- Quantum Mechanics (QM) : Gaussian 16 for optimizing propargyl group geometry and charge distribution .
- Pharmacophore Modeling : MOE or Schrödinger to identify critical interaction motifs (e.g., piperidine’s amine for hydrogen bonding) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
